2,3,5-Trimethylhexanenitrile
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Overview
Description
2,3,5-Trimethylhexanenitrile is an organic compound belonging to the nitrile family It is characterized by a hexane backbone with three methyl groups attached at the 2nd, 3rd, and 5th positions, and a nitrile group (-CN) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylhexanenitrile typically involves the alkylation of a suitable nitrile precursor. One common method is the reaction of 2,3,5-trimethylhexane with a nitrile source under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,3,5-Trimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylhexanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,5-Trimethylhexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,5-Trimethylbenzonitrile: Contains a benzene ring, leading to different chemical and physical properties.
2,3,5-Trimethylpentanenitrile: Has a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 2,3,5-Trimethylhexanenitrile is unique due to its specific arrangement of methyl groups and the presence of the nitrile functional group
Properties
CAS No. |
53153-91-6 |
---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5H2,1-4H3 |
InChI Key |
LAKBBWSCJMUELM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)C#N |
Origin of Product |
United States |
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